2-(2H-1,3-benzodioxol-5-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide
CAS No.: 2034422-55-2
Cat. No.: VC6519399
Molecular Formula: C18H18N6O3
Molecular Weight: 366.381
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034422-55-2 |
|---|---|
| Molecular Formula | C18H18N6O3 |
| Molecular Weight | 366.381 |
| IUPAC Name | 2-(1,3-benzodioxol-5-yl)-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]acetamide |
| Standard InChI | InChI=1S/C18H18N6O3/c25-16(8-12-1-2-14-15(7-12)27-11-26-14)21-13-3-5-23(9-13)17-18-22-20-10-24(18)6-4-19-17/h1-2,4,6-7,10,13H,3,5,8-9,11H2,(H,21,25) |
| Standard InChI Key | ICLQJZFZXNUAAQ-UHFFFAOYSA-N |
| SMILES | C1CN(CC1NC(=O)CC2=CC3=C(C=C2)OCO3)C4=NC=CN5C4=NN=C5 |
Introduction
Synthesis Pathways
While specific synthesis details for this compound are unavailable in the provided sources, general strategies for synthesizing such molecules typically involve:
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Formation of the Benzodioxole Core:
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Benzodioxole derivatives are often synthesized via condensation reactions involving catechols and formaldehyde under acidic conditions.
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Construction of Triazolo[4,3-a]pyrazine:
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This heterocyclic system can be formed through cyclization reactions involving pyrazine derivatives and azides or triazoles.
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Linking via Acetamide Formation:
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The acetamide bond is typically introduced by reacting an amine group (from the pyrrolidine or triazolo-pyrazine unit) with an acyl chloride or anhydride.
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Final Coupling:
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The benzodioxole moiety is coupled to the pyrrolidine-triazolo-pyrazine system using standard amide bond-forming techniques such as carbodiimide-mediated reactions.
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Biological Significance
Compounds containing benzodioxole and triazole-based frameworks are known for their pharmacological properties:
Potential Activities
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Antimicrobial: Benzodioxole derivatives are recognized for their antibacterial and antifungal activities due to their ability to disrupt microbial membranes.
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Anti-inflammatory: Triazole-containing compounds often exhibit anti-inflammatory effects by inhibiting enzymes such as cyclooxygenase or lipoxygenase.
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CNS Activity: Pyrrolidine derivatives are commonly studied for their effects on the central nervous system (CNS), including anxiolytic and antidepressant properties.
Molecular Docking Insights
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Computational studies on similar compounds suggest strong binding affinities to enzyme targets such as kinases or proteases due to hydrogen bonding and π–π stacking interactions facilitated by the aromatic systems.
Drug Development
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The structural features of this compound make it a promising candidate for drug discovery efforts targeting infectious diseases, inflammation, or neurological disorders.
Material Science
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The presence of electron-donating groups (e.g., benzodioxole) could make this compound useful in designing organic semiconductors or other materials requiring high electron mobility.
Research Gaps
Current literature does not provide detailed experimental data or biological evaluations specific to this compound. Future studies should focus on:
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Developing optimized synthetic routes with higher yields.
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Conducting in vitro and in vivo assays to evaluate pharmacological profiles.
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Exploring its physicochemical properties (e.g., solubility, stability).
This detailed overview highlights the potential significance of 2-(2H-1,3-benzodioxol-5-yl)-N-(1-{ triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide, emphasizing its relevance in medicinal chemistry and material science domains. Further research is essential to unlock its full potential.
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